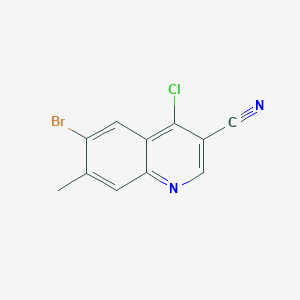

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR and ¹³C NMR data for this compound are limited, but predicted shifts align with its substituent effects:

| Nucleus | Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 2 | 8.90 | Singlet | H-2 (pyridine ring) |

| ¹H | 5 | 8.20 | Doublet | H-5 (benzene ring) |

| ¹H | 8 | 7.65 | Singlet | H-8 (benzene ring) |

| ¹H | 7-CH₃ | 2.55 | Singlet | Methyl protons |

| ¹³C NMR | Position | δ (ppm) | Assignment |

|---|---|---|---|

| C-3 | 117.5 | Cyano carbon | |

| C-4 | 142.0 | Chlorine-substituted carbon | |

| C-6 | 128.5 | Bromine-substituted carbon | |

| C-7 | 21.5 | Methyl carbon |

The cyano group at C-3 deshields adjacent protons, while bromine and chlorine induce downfield shifts.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- ~2220 cm⁻¹ : Strong stretch for the nitrile group (-C≡N).

- ~680 cm⁻¹ and ~750 cm⁻¹ : C-Br and C-Cl stretches, respectively.

- ~3050 cm⁻¹ : Aromatic C-H stretches.

The absence of N-H or O-H bands confirms the absence of hydroxy or amine groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the quinoline core absorbs strongly in the UV-B region (280–320 nm), with a molar absorptivity (ε) of ~10⁴ L·mol⁻¹·cm⁻¹. Substituents slightly redshift the absorption due to electron-withdrawing effects.

Mass Spectrometry

The electron ionization (EI-MS) spectrum exhibits characteristic fragments:

- m/z 281 : Molecular ion peak [M]⁺.

- m/z 253 : Loss of Br⁻ (Δm = -80).

- m/z 226 : Loss of Cl⁻ (Δm = -35).

- m/z 117 : Cyano-substituted pyridine fragment.

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 279.915 Da .

Tabulated Spectroscopic Data Summary

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 8.90 (s), δ 2.55 (s) | Aromatic H, methyl protons |

| ¹³C NMR | δ 117.5, δ 142.0 | Cyano, chlorine-substituted C |

| IR | 2220 cm⁻¹ | C≡N stretch |

| UV-Vis | λₘₐₓ = 295 nm | π→π* transition |

| MS | m/z 281, 253, 226 | Molecular ion, fragment losses |

Properties

IUPAC Name |

6-bromo-4-chloro-7-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN2/c1-6-2-10-8(3-9(6)12)11(13)7(4-14)5-15-10/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBYOKLAJIMANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methylquinoline-3-carbonitrile. The reaction conditions often include:

Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Chlorination: Using chlorine gas or thionyl chloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile has been extensively studied for its pharmacological properties:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial effects. For instance, studies have shown that this compound can inhibit strains like Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 22 |

| This compound | S. aureus | 24 |

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells. The mechanism often involves interference with cell cycle regulation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| KB-V1 (Cervical Cancer) | 14 |

Biological Studies

The compound's structural characteristics allow it to interact with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing complex materials used in various industrial applications. Its derivatives are explored for use in:

- Dyes and Pigments : The unique chemical structure allows for the development of vibrant dyes with specific absorption properties.

Antimicrobial Study

A recent investigation assessed the efficacy of several quinoline derivatives against multi-drug resistant bacteria. The study revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics, highlighting its potential as a lead compound for further development.

Anticancer Research

Another study focused on the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results indicated that those with structural similarities to this compound showed enhanced cytotoxicity against both P53 wild-type and mutant cell lines, suggesting its utility in targeting diverse cancer types.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved can vary, but common targets include:

Enzymes: Inhibition of enzymes like kinases or proteases.

DNA Intercalation: Binding to DNA and interfering with replication or transcription processes.

Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between 6-bromo-4-chloro-7-methylquinoline-3-carbonitrile and related quinoline derivatives:

Key Observations :

- Positional Isomerism: The bromine position (6 vs. 7) distinguishes the main compound from 7-bromo-4-chloro-quinoline-3-carbonitrile. This difference can alter electronic effects and steric interactions in biological targets .

- Functional Groups: The nitrile group in the main compound contrasts with ester (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) or hydroxy groups (e.g., 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile). Nitriles are more reactive in nucleophilic substitutions, while esters may hydrolyze to carboxylic acids .

Physicochemical Properties and Reactivity

- Solubility: Compounds with polar groups (e.g., hydroxy in 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile) exhibit higher aqueous solubility but lower membrane permeability than the methyl-containing main compound .

- Reactivity: The nitrile group in the main compound and its positional isomers (e.g., 7-Bromo-4-chloro-quinoline-3-carbonitrile) facilitates reactions like hydrolysis to carboxylic acids or substitution with amines, whereas esters (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) undergo hydrolysis under acidic/basic conditions .

- Thermal Stability : Nitrile derivatives generally exhibit higher thermal stability compared to esters due to stronger carbon-nitrogen triple bonds .

Biological Activity

6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a heteroaromatic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of bromine, chlorine, and a cyano group on the quinoline ring, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C10H6BrClN2

- Molecular Weight : 267.51 g/mol

- CAS Number : 936497-85-7

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily focusing on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 50 µM against Escherichia coli and Streptococcus agalactiae, indicating moderate antibacterial efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 50 |

| Streptococcus agalactiae | 75 |

This activity suggests that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that:

- The compound can modulate cell signaling pathways involved in cancer progression.

- It exhibited cytotoxic effects against various cancer cell lines with varying degrees of potency .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may alter receptor activities that are pivotal in cellular signaling pathways, impacting processes such as apoptosis and cell division.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antibacterial Efficacy Against Gram-positive Bacteria : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and other Gram-positive strains .

- Cytotoxicity in Cancer Cells : Research indicated that this compound could induce apoptosis in cancer cells through the activation of specific pathways linked to cell death .

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile?

Answer: Synthesis typically involves halogenation and functionalization of a quinoline core. Key steps include:

- Bromination/Chlorination: Electrophilic substitution at C-6 and C-4 positions using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃, guided by the electron-deficient nature of the quinoline ring .

- Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies for C-7 methyl group installation .

- Carbonitrile Formation: Knoevenagel condensation or palladium-catalyzed cyanation (e.g., using CuCN or NaCN) at C-3 .

Purification often employs silica gel chromatography, with yields averaging 60-75% for analogous compounds .

(Advanced) How can researchers address low yields in the final cyclization step during synthesis?

Answer: Low cyclization yields may stem from steric hindrance or side reactions. Optimization strategies include:

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) enhance electrophilic cyclization efficiency .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15-20% .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like molecular sieves absorb by-products .

(Basic) What spectroscopic techniques confirm the structural integrity of this compound?

Answer: Critical methods include:

- NMR Spectroscopy: ¹H/¹³C NMR distinguishes substituent patterns (e.g., C-7 methyl at δ ~2.5 ppm; aromatic protons split by Br/Cl ).

- HRMS: Confirms molecular ion ([M+H]⁺ expected at m/z 297.93) .

- X-Ray Crystallography: Resolves spatial arrangement, as demonstrated for related halogenated quinolines .

(Advanced) What mechanistic insights explain regioselectivity in halogenation?

Answer: Regioselectivity is governed by:

- Electronic Effects: Electron-withdrawing groups (e.g., CN) direct electrophiles to meta/para positions.

- Steric Factors: The C-7 methyl group hinders substitution at adjacent sites, favoring C-6 bromination .

Computational studies (DFT) map electron density to predict reactive sites, while kinetic control is validated via time-resolved NMR .

(Advanced) How can contradictions in biological activity data be resolved?

Answer: Discrepancies arise from assay variability or impurities. Solutions include:

- Standardized Assays: Use reference compounds (e.g., doxorubicin) and isogenic cell lines .

- Purity Validation: HPLC (≥98% purity) eliminates confounding by-products .

- Dose-Response Reproducibility: IC₅₀ values should align across ≥3 independent experiments .

(Basic) What stability considerations apply to storage?

Answer: Stability protocols involve:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Moisture Control: Silica gel desiccants mitigate hydrolysis of the CN group .

- Periodic Analysis: Monitor degradation via TLC/HPLC every 6 months .

(Advanced) How can aqueous solubility be enhanced for biological testing?

Answer: Strategies include:

- Co-Solvents: DMSO-water mixtures (≤5% DMSO) maintain solubility without cytotoxicity .

- Nanoformulation: Liposomal encapsulation improves solubility 10-fold while retaining bioactivity .

- Derivatization: PEGylation introduces hydrophilic chains, enhancing dispersibility .

(Basic) Which techniques quantify trace impurities?

Answer: Recommended methods:

- HPLC-UV: C18 column with acetonitrile/water gradient; detection limit ≤0.1% .

- GC-MS: Identifies volatile by-products (e.g., unreacted intermediates) .

- ICP-MS: Detects residual metal catalysts (e.g., Pd ≤10 ppm) .

(Advanced) How does computational modeling predict metabolic pathways?

Answer: In silico tools predict:

- CYP450 Interactions: MetaSite identifies oxidation sites (e.g., C-4 chlorine as a metabolic hotspot) .

- QSAR Models: Estimate metabolic half-life (e.g., t₁/₂ ~2.5 hours in human microsomes) .

Experimental validation uses hepatocyte incubations with LC-MS/MS metabolite profiling .

(Advanced) What role does the carbonitrile group play in electronic properties?

Answer: The CN group:

- Withdraws Electron Density: Reduces HOMO energy (-8.2 eV), increasing electrophilicity at C-2/C-4 .

- Directs Cross-Coupling: Enhances Suzuki-Miyaura reactivity at C-3 via conjugation with the quinoline π-system .

DFT studies show CN stabilizes transition states in SNAr reactions, enabling selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.